

A Technical Guide to Bis-aminooxy-PEG1: A Homobifunctional Linker for Bioconjugation

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Compound of Interest

Compound Name: *Bis-aminooxy-PEG1*

Cat. No.: *B1667425*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-aminooxy-PEG1, also known as O,O'-(oxybis(ethane-2,1-diyl))bis(hydroxylamine), is a short, hydrophilic, homobifunctional crosslinking agent.[1][2] As a member of the polyethylene glycol (PEG) family of linkers, it offers enhanced solubility in aqueous media, a critical feature for biological applications.[3][4][5] Its defining characteristic is the presence of two terminal aminooxy groups, which are highly reactive towards molecules containing aldehyde or ketone functionalities. This specific reactivity allows for the formation of stable oxime bonds under mild reaction conditions, making **Bis-aminooxy-PEG1** a valuable tool in the field of bioconjugation.

This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for utilizing **Bis-aminooxy-PEG1** in research and drug development.

Chemical and Physical Properties

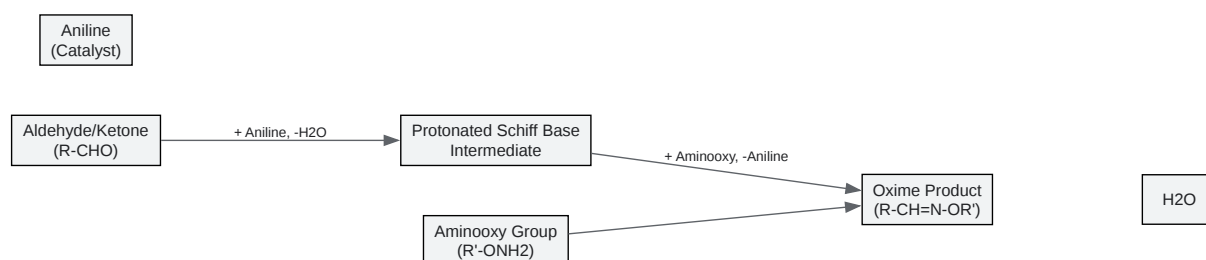
Bis-aminooxy-PEG1 is a well-defined, monodisperse PEG linker. Its key quantitative properties are summarized in the table below, compiled from various supplier datasheets.

| Property | Value | References |
|--------------------|--|------------|
| Molecular Formula | C ₄ H ₁₂ N ₂ O ₃ | |
| Molecular Weight | 136.15 g/mol | |
| CAS Number | 93460-33-4 | |
| Appearance | Colorless to pale yellow liquid/oily matter | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in Water, DMSO, DMF, DCM | |
| Storage Conditions | Short term (days to weeks): 2-8°C; Long term (months to years): -20°C, protect from light. | |

Mechanism of Action: Oxime Ligation

The primary utility of **Bis-aminooxy-PEG1** lies in its ability to participate in oxime ligation. This bioorthogonal reaction involves the condensation of an aminooxy group with an aldehyde or a ketone to form a stable oxime linkage. The reaction is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups found in biological molecules, thus minimizing side reactions.

The reaction can be catalyzed by nucleophilic catalysts such as aniline or its derivatives, which can significantly increase the reaction rate, especially at neutral pH. The general mechanism for aniline-catalyzed oxime formation is depicted below.



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Figure 1: Aniline-catalyzed oxime ligation pathway.

In the absence of a reducing agent, an oxime bond is formed. If a reductant is used, the resulting linkage will be a hydroxylamine.

Applications in Drug Development and Research

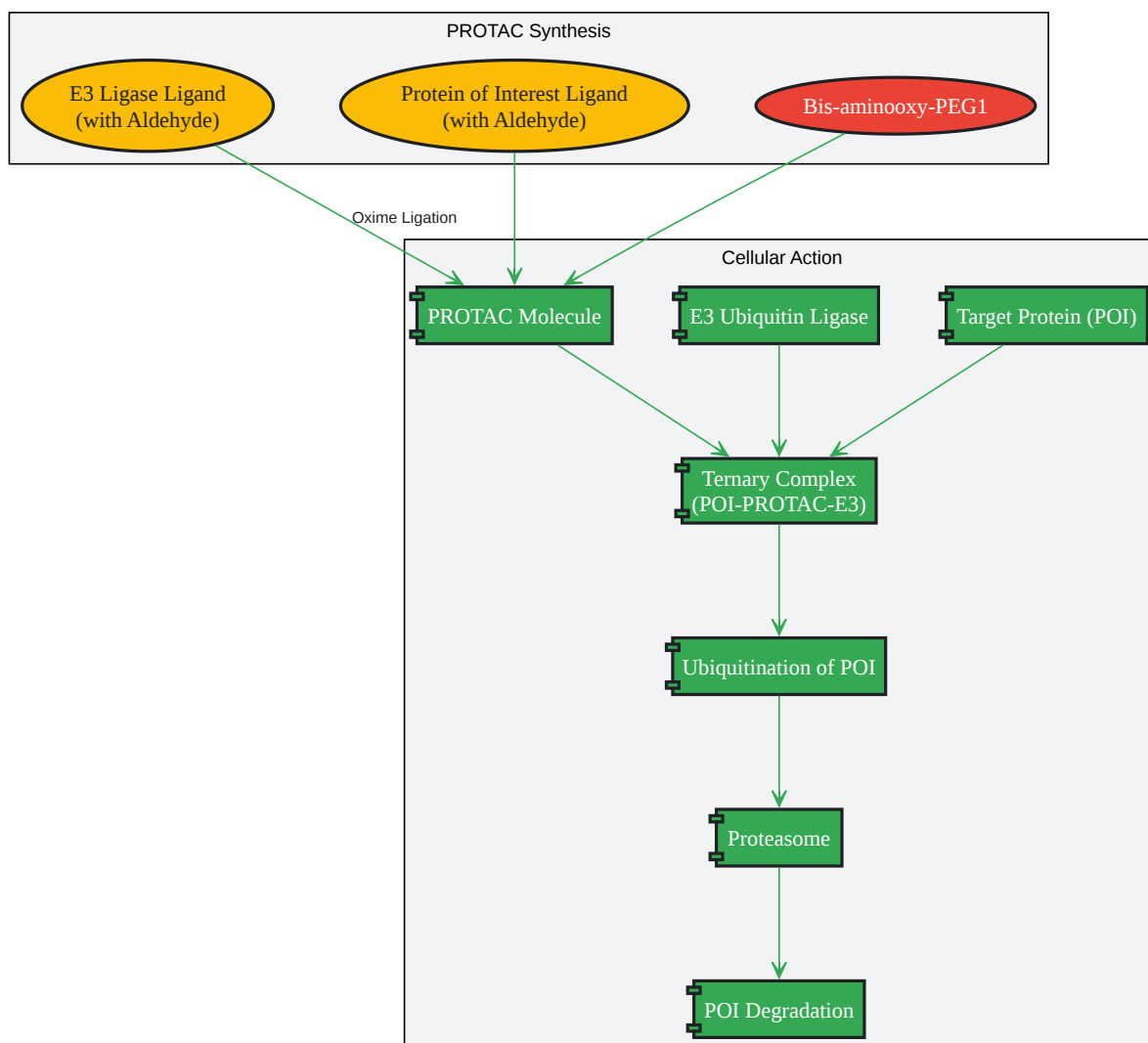
The homobifunctional nature of **Bis-aminoxy-PEG1** makes it an ideal crosslinker for creating well-defined molecular architectures. Its primary applications are in the development of complex biotherapeutics.

Antibody-Drug Conjugates (ADCs)

Bis-aminoxy-PEG1 can be used in the synthesis of ADCs, a class of targeted therapies that deliver potent cytotoxic agents to cancer cells. In a common strategy, the carbohydrate domains of an antibody are oxidized to generate aldehyde groups. **Bis-aminoxy-PEG1** can then be used to link these aldehyde-bearing antibodies to a cytotoxic payload that has been functionalized with an aldehyde or ketone. This site-specific conjugation method allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and well-characterized ADC products.

PROTACs (Proteolysis Targeting Chimeras)

Bis-aminooxy-PEG1 is also employed as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase. The short and hydrophilic nature of **Bis-aminooxy-PEG1** can be advantageous in optimizing the ternary complex formation required for protein degradation.



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Figure 2: Logical workflow for PROTAC synthesis and action.

Experimental Protocols

The following sections provide a generalized, representative protocol for the bioconjugation of two protein molecules using **Bis-aminooxy-PEG1**. This protocol is a composite based on established methods for oxime ligation and protein modification.

Materials

- Protein A (to be modified to contain an aldehyde group)
- Protein B (to be modified to contain an aldehyde group)
- **Bis-aminooxy-PEG1**
- Sodium periodate (NaIO₄)
- Aniline (catalyst)
- Reaction Buffer: 100 mM Sodium acetate, 150 mM NaCl, pH 5.5
- Quenching Solution: Propylene glycol
- Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
- Chromatography system for purification (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Protein Modification: Generation of Aldehyde Groups

This protocol describes the generation of aldehyde groups on the N-linked glycans of a glycoprotein.

- Prepare the antibody to a concentration of 5-10 mg/mL in the Reaction Buffer.
- Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.

- Incubate the reaction mixture for 30 minutes at room temperature in the dark.
- Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes at room temperature in the dark.
- Remove excess periodate and quenching agent by buffer exchange into the Reaction Buffer using a desalting column.
- Repeat this procedure for both Protein A and Protein B.

Bioconjugation via Oxime Ligation

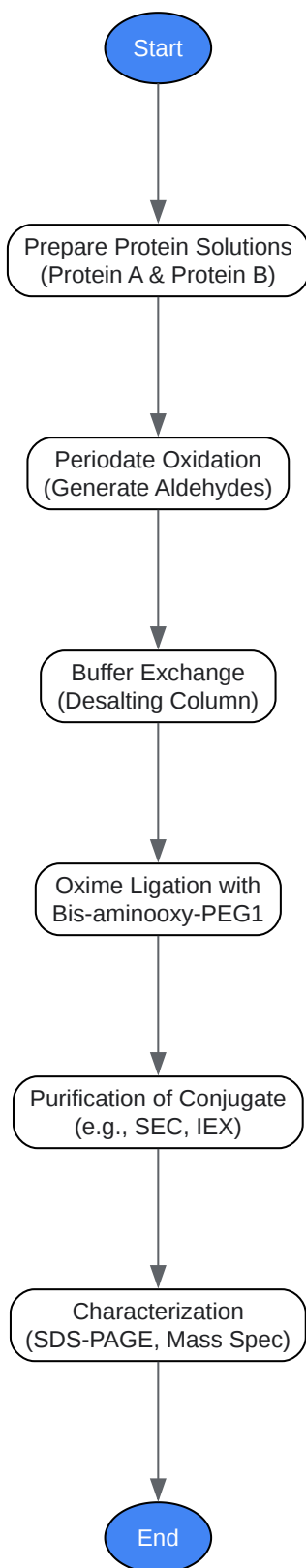
- Combine the aldehyde-modified Protein A and Protein B in a suitable reaction vessel.
- Add **Bis-aminooxy-PEG1** to the protein mixture. A molar excess of the linker over the total protein amount (e.g., 10-20 fold) is recommended to drive the reaction to completion.
- Add aniline to the reaction mixture to a final concentration of 10-20 mM.
- Incubate the reaction for 2-4 hours at room temperature with gentle mixing. The reaction can be monitored by SDS-PAGE to observe the formation of the higher molecular weight conjugate.

Purification of the Conjugate

The purification of the PEGylated protein conjugate is crucial to remove unreacted proteins, excess linker, and any potential side products. A multi-step chromatographic approach is often necessary.

- Size Exclusion Chromatography (SEC): This is often the first step to separate the larger conjugate from smaller, unreacted proteins and the **Bis-aminooxy-PEG1** linker.
- Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the surface charges of a protein, altering its elution profile on an IEX column. This can be used to separate the conjugate from the unconjugated proteins.
- Hydrophobic Interaction Chromatography (HIC): HIC can also be used as a polishing step, as PEGylation can alter the hydrophobicity of the protein.

The choice of purification strategy will depend on the specific properties of the proteins being conjugated.



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Figure 3: General experimental workflow for protein-protein conjugation.

Conclusion

Bis-aminooxy-PEG1 is a versatile and efficient homobifunctional crosslinker for bioconjugation. Its hydrophilic PEG spacer and specific reactivity towards aldehydes and ketones make it a valuable tool for the synthesis of complex biomolecules such as ADCs and PROTACs. The formation of stable oxime bonds under mild conditions allows for the creation of well-defined conjugates with high yields. Careful consideration of reaction conditions and purification strategies is essential for the successful application of **Bis-aminooxy-PEG1** in research and drug development.

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